molecular formula C9H10N2O B1629399 (5-Methylbenzo[d]oxazol-2-yl)methanamine CAS No. 944897-59-0

(5-Methylbenzo[d]oxazol-2-yl)methanamine

Cat. No.: B1629399
CAS No.: 944897-59-0
M. Wt: 162.19 g/mol
InChI Key: CAMYACYQXPBFRW-UHFFFAOYSA-N
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Description

(5-Methylbenzo[d]oxazol-2-yl)methanamine is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms within a five-membered ring fused to a benzene ring. This particular compound is characterized by a methyl group attached to the benzene ring and a methanamine group attached to the oxazole ring. Benzoxazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Mechanism of Action

Target of Action

Similar compounds such as n-methylbenzo[d]oxazol-2-amine have shown anthelmintic activity .

Mode of Action

It’s worth noting that related compounds have demonstrated significant up-regulation of purine and pyrimidine metabolism and down-regulation of sphingolipid metabolism . This suggests that (5-Methylbenzo[d]oxazol-2-yl)methanamine may interact with its targets to modulate these biochemical pathways.

Biochemical Pathways

As mentioned earlier, this compound may affect purine and pyrimidine metabolism, which are crucial for DNA and RNA synthesis. It may also impact sphingolipid metabolism, which plays a key role in maintaining the integrity of cellular membranes and various cellular processes .

Result of Action

Related compounds have shown anthelmintic activity, reducing the abundance of trichinella spiralis in the digestive tract . This suggests that this compound may have similar effects.

Biochemical Analysis

Biochemical Properties

(5-Methylbenzo[d]oxazol-2-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzoxazole derivatives have been shown to exhibit antimicrobial activity by interacting with bacterial enzymes and proteins, disrupting their normal functions . Additionally, this compound may interact with human enzymes and proteins, influencing various biochemical pathways.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, benzoxazole derivatives have been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells . This suggests that this compound may have similar effects on cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It may exert its effects through binding interactions with enzymes, leading to enzyme inhibition or activation. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can result in changes in cellular functions and biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies on benzoxazole derivatives have shown that their stability can vary, affecting their biological activity over time . Therefore, it is essential to consider the temporal effects of this compound in experimental settings.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity. At higher doses, it may cause toxic or adverse effects . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, benzoxazole derivatives have been shown to affect metabolic flux and metabolite levels in cells . Understanding the metabolic pathways of this compound can provide insights into its biological activity and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation in specific tissues can influence its therapeutic effects.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methylbenzo[d]oxazol-2-yl)methanamine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with a suitable aldehyde or ketone under acidic conditions to form the benzoxazole ring. The methyl group can be introduced through alkylation reactions, and the methanamine group can be added via reductive amination.

Industrial Production Methods: Industrial production of benzoxazole derivatives often involves multi-step synthesis processes. These processes are optimized for high yield and purity, utilizing catalysts and controlled reaction conditions to ensure efficient production. The specific methods for this compound may vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions: (5-Methylbenzo[d]oxazol-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzoxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives.

Scientific Research Applications

(5-Methylbenzo[d]oxazol-2-yl)methanamine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    Benzoxazole: The parent compound, lacking the methyl and methanamine groups.

    (5-Chlorobenzo[d]oxazol-2-yl)methanamine: A similar compound with a chlorine substituent instead of a methyl group.

    (5-Methylbenzo[d]oxazol-2-yl)ethanamine: A compound with an ethyl group instead of a methanamine group.

Uniqueness: (5-Methylbenzo[d]oxazol-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group and methanamine group can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(5-methyl-1,3-benzoxazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-2-3-8-7(4-6)11-9(5-10)12-8/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMYACYQXPBFRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649179
Record name 1-(5-Methyl-1,3-benzoxazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944897-59-0
Record name 5-Methyl-2-benzoxazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944897-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Methyl-1,3-benzoxazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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